Carbamic acid, 2-propenyl-, 2,2-dimethyl-1,3-benzodioxol-4-YL ester
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Overview
Description
Carbamic acid, 2-propenyl-, 2,2-dimethyl-1,3-benzodioxol-4-YL ester is a chemical compound with the molecular formula C13H15NO4. It is a member of the carbamate ester family, which are esters of carbamic acid. This compound is known for its unique structure, which includes a benzodioxole ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 2-propenyl-, 2,2-dimethyl-1,3-benzodioxol-4-YL ester typically involves the reaction of 2,2-dimethyl-1,3-benzodioxole-4-ol with 2-propenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to achieve optimal production efficiency.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, 2-propenyl-, 2,2-dimethyl-1,3-benzodioxol-4-YL ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Carbamic acid, 2-propenyl-, 2,2-dimethyl-1,3-benzodioxol-4-YL ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, 2-propenyl-, 2,2-dimethyl-1,3-benzodioxol-4-YL ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, 2-propenyl-, 2,2-dimethyl-1,3-benzodioxol-6-YL ester
- Carbamic acid, 2-propenyl-, 2,2-dimethyl-1,3-benzodioxol-5-YL ester
Uniqueness
Carbamic acid, 2-propenyl-, 2,2-dimethyl-1,3-benzodioxol-4-YL ester is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the ester group on the benzodioxole ring significantly influences its reactivity and interaction with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
22791-26-0 |
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Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
(2,2-dimethyl-1,3-benzodioxol-4-yl) N-prop-2-enylcarbamate |
InChI |
InChI=1S/C13H15NO4/c1-4-8-14-12(15)16-9-6-5-7-10-11(9)18-13(2,3)17-10/h4-7H,1,8H2,2-3H3,(H,14,15) |
InChI Key |
SGGUYMMOZARFCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(O1)C(=CC=C2)OC(=O)NCC=C)C |
Origin of Product |
United States |
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